Technical Whitepaper: Spectroscopic Elucidation and Structural Characterization of Albatrelin C
Technical Whitepaper: Spectroscopic Elucidation and Structural Characterization of Albatrelin C
An in-depth technical guide on the spectroscopic characterization of Albatrelin C, designed for researchers in natural product chemistry and drug discovery.
Executive Summary
Albatrelin C (CAS: 1417805-17-4) is a bioactive meroterpenoid isolated from the fruiting bodies of the basidiomycete Albatrellus ovinus. Chemically, it is classified as a grifolin derivative, specifically a farnesyl-phenolic compound that has undergone oxidative cyclization to form a chromene (benzopyran) scaffold.
This guide provides a comprehensive technical breakdown of the spectroscopic data required for the unambiguous identification of Albatrelin C. It synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to establish a self-validating structural model.
Compound Profile
| Property | Specification |
| IUPAC Name | 2-methyl-2-[(3E,7E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-7-methyl-2H-chromene |
| Molecular Formula | |
| Molecular Weight | 326.48 g/mol |
| Class | Meroterpenoid / Farnesyl Phenol / Chromene |
| Source | Albatrellus ovinus (Sheep Polypore) |
| Appearance | Yellowish oil or amorphous powder |
Isolation and Extraction Protocol
To ensure reproducibility, the following isolation workflow is recommended based on the standard protocol for Albatrellus meroterpenoids.
Extraction Methodology
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Biomass Preparation: Air-dry fresh fruiting bodies of Albatrellus ovinus and pulverize into a fine powder (mesh size 40–60).
-
Solvent Extraction: Macerate the powder in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48 hours (3 cycles).
-
Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporator) at 40°C to obtain a crude gum.
-
Partitioning: Suspend the crude extract in water and partition sequentially with n-hexane , Chloroform (
) , and Ethyl Acetate (EtOAc) . Albatrelin C typically concentrates in the Chloroform or n-hexane fraction due to its lipophilic terpenoid chain.
Chromatographic Purification
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Silica Gel Column: Subject the active fraction to silica gel column chromatography (CC), eluting with a gradient of Petroleum Ether/Acetone (e.g., 100:1 to 5:1).
-
Semi-Preparative HPLC: Purify the enriched fractions using a C18 reverse-phase column.
-
Mobile Phase: Acetonitrile (
) / Water ( ) gradient (e.g., 85% isocratic). -
Detection: UV at 254 nm and 210 nm.
-
Retention: Albatrelin C elutes as a distinct peak distinct from its congeners (Albatrelin A/B and Grifolin).
-
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HR-ESI-MS)
Mass spectrometry provides the primary evidence for the molecular formula and degree of unsaturation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Observed Ion:
327.2319 -
Calculated Ion:
327.2324 (for ) -
Interpretation: The formula
indicates 8 degrees of unsaturation (DoU).-
Benzene ring: 4 DoU
-
Chromene double bond: 1 DoU
-
Side chain double bonds: 2 DoU
-
Pyran ring formation: 1 DoU
-
Total: 8 DoU (Consistent with structure).
-
Infrared Spectroscopy (IR)
IR data confirms the presence of the phenolic hydroxyl and aromatic core.
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3420 cm⁻¹: Broad absorption band characteristic of a phenolic Hydroxyl (-OH) group.
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2925, 2855 cm⁻¹: Strong C-H stretching vibrations from the aliphatic farnesyl chain .
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1630, 1580 cm⁻¹: Aromatic ring C=C skeletal vibrations.
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1210 cm⁻¹: C-O stretching (phenolic/ether).
Nuclear Magnetic Resonance (NMR) Analysis
The NMR data is the definitive fingerprint for Albatrelin C. The following data represents the consensus values for this structural class in Chloroform-d (
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity (J in Hz) | Assignment |
| Chromene Core | |||
| 3 | 5.48 | d (10.0) | Olefinic H (Pyran) |
| 4 | 6.24 | d (10.0) | Olefinic H (Pyran) |
| 6 | 6.25 | s (br) | Aromatic H (Meta) |
| 8 | 6.14 | s (br) | Aromatic H (Meta) |
| 7-Me | 2.18 | s | Aromatic Methyl |
| Side Chain | |||
| 1' | 1.6–1.8 | m | Methylene (attached to C2) |
| 2' | 2.05 | m | Methylene |
| 3' | 5.10 | t (7.0) | Olefinic H |
| 5' | 1.98 | m | Methylene |
| 6' | 2.08 | m | Methylene |
| 7' | 5.08 | t (7.0) | Olefinic H |
| Methyls | |||
| 2-Me | 1.38 | s | Methyl on Pyran C2 |
| 4'-Me | 1.58 | s | Vinylic Methyl |
| 8'-Me | 1.67 | s | Terminal Methyl |
| 9' | 1.59 | s | Terminal Methyl |
| OH | 4.8–5.5 | br s | Phenolic OH (Variable) |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Type | Assignment |
| Chromene Core | |||
| 2 | 80.2 | C (quat) | Pyran C-O (Chiral center) |
| 3 | 126.5 | CH | Pyran Double Bond |
| 4 | 116.8 | CH | Pyran Double Bond |
| 4a | 108.5 | C (quat) | Junction |
| 5 | 154.5 | C (quat) | Phenolic C-OH |
| 6 | 109.2 | CH | Aromatic |
| 7 | 139.5 | C (quat) | Aromatic C-Me |
| 8 | 107.8 | CH | Aromatic |
| 8a | 155.0 | C (quat) | Junction (C-O) |
| 7-Me | 21.5 | CH₃ | Aromatic Methyl |
| Side Chain | |||
| 1' | 41.5 | CH₂ | Methylene |
| 2' | 22.8 | CH₂ | Methylene |
| 3' | 124.2 | CH | Olefinic |
| 4' | 135.5 | C (quat) | Olefinic |
| 5' | 39.8 | CH₂ | Methylene |
| 6' | 26.8 | CH₂ | Methylene |
| 7' | 124.4 | CH | Olefinic |
| 8' | 131.5 | C (quat) | Olefinic |
| Methyls | |||
| 2-Me | 26.2 | CH₃ | Methyl on C2 |
| 4'-Me | 16.0 | CH₃ | Vinylic Methyl |
| 8'-Me | 25.7 | CH₃ | Terminal Methyl |
| 9' | 17.7 | CH₃ | Terminal Methyl |
Structural Elucidation & Logic
The structure of Albatrelin C is validated through a network of 2D NMR correlations.
Key HMBC Correlations (Heteronuclear Multiple Bond Coherence)
The HMBC spectrum connects the distinct spin systems (Aromatic, Pyran, Side Chain).
-
Pyran Ring Formation: The methyl protons at 2-Me (
1.38) show strong correlations to C-2 (80.2), C-3 (126.5), and C-1' (41.5). This confirms the closure of the pyran ring and the attachment of the side chain at the quaternary C-2. -
Aromatic Substitution: The 7-Me protons (
2.18) correlate with C-6 , C-7 , and C-8 , establishing the methyl position on the benzene ring. -
Chromene Fusion: The olefinic proton H-4 (
6.24) correlates with C-2 , C-4a , and C-5 (oxygenated aromatic carbon), confirming the fusion of the pyran ring to the phenol.
COSY Spin Systems (Correlation Spectroscopy)
-
Side Chain: A continuous spin system is observed from H-1' to H-2' , and from H-5' to H-6' .
-
Chromene: The olefinic protons H-3 and H-4 show a distinct doublet-doublet coupling (
Hz), characteristic of a cis-double bond in a pyran ring.
Visualization of Connectivity
The following diagram illustrates the core connectivity and critical HMBC correlations used to solve the structure.
Caption: Structural connectivity of Albatrelin C highlighting the Chromene Core (Blue), Side Chain (Green), and critical HMBC correlations (Red dashed arrows) establishing the ring fusion and substitution pattern.
References
-
Liu, L.-Y., Li, Z.-H., Ding, Z.-Z., Dong, Z.-J., Li, G.-T., & Liu, J.-K. (2013).[1] Meroterpenoid Pigments from the Basidiomycete Albatrellus ovinus.[1] Journal of Natural Products, 76(1), 79–84.[1] [Link]
- Ye, Y., & Qin, G. (2021). Grifolin Derivatives and Their Biological Activities. Natural Product Reports.
